4-Benzoyl-2-methyl-1,7-diphenylheptane-1,7-dione
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Overview
Description
4-Benzoyl-2-methyl-1,7-diphenylheptane-1,7-dione is an organic compound known for its unique structure and properties. It is characterized by the presence of benzoyl and phenyl groups attached to a heptane backbone, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-2-methyl-1,7-diphenylheptane-1,7-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with a suitable heptane derivative in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Benzoyl-2-methyl-1,7-diphenylheptane-1,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Benzoyl-2-methyl-1,7-diphenylheptane-1,7-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Benzoyl-2-methyl-1,7-diphenylheptane-1,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzoyl and phenyl groups can engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
- 4-Benzoyl-1,7-diphenylheptane-1,7-dione
- 2-Methyl-1,7-diphenylheptane-1,7-dione
- 4-Benzoyl-2-methyl-1,7-diphenylhexane-1,7-dione
Comparison: 4-Benzoyl-2-methyl-1,7-diphenylheptane-1,7-dione stands out due to the presence of both benzoyl and methyl groups, which can influence its reactivity and interactions. Compared to its analogs, this compound may exhibit unique chemical and biological properties, making it a valuable subject of study.
Properties
CAS No. |
63698-05-5 |
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Molecular Formula |
C27H26O3 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-benzoyl-2-methyl-1,7-diphenylheptane-1,7-dione |
InChI |
InChI=1S/C27H26O3/c1-20(26(29)22-13-7-3-8-14-22)19-24(27(30)23-15-9-4-10-16-23)17-18-25(28)21-11-5-2-6-12-21/h2-16,20,24H,17-19H2,1H3 |
InChI Key |
OXEGMDJBDYOLJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CCC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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